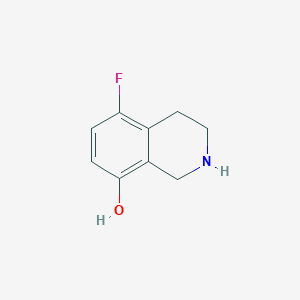
5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 8th position on the isoquinoline ring. It has garnered attention in medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-fluoro-2-nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Cyclization: The resulting amine undergoes cyclization with ethyl acetoacetate in the presence of a base like sodium ethoxide to form the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors for the reduction and cyclization steps, and the employment of more efficient catalysts and reagents to improve yield and reduce production costs.
化学反应分析
Types of Reactions
5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-one.
Reduction: 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurodegenerative diseases and certain types of cancer.
Industry: Utilized in the development of novel materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.
作用机制
The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets and pathways:
Neurotransmitter Modulation: It may modulate the activity of neurotransmitters such as dopamine and serotonin, which are crucial for brain function.
Enzyme Inhibition: It can inhibit certain enzymes involved in the progression of neurodegenerative diseases, thereby providing neuroprotection.
Signal Transduction: It may influence signal transduction pathways that regulate cell growth and apoptosis, making it a potential candidate for cancer therapy.
相似化合物的比较
Similar Compounds
- 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol
- 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-ol
- 5-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol
Uniqueness
5-Fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-1-2-9(12)7-5-11-4-3-6(7)8/h1-2,11-12H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRPLIJUNVHSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
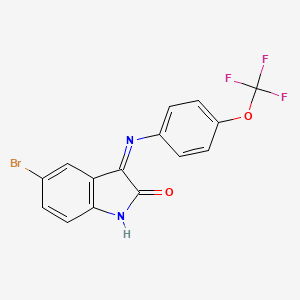
![3-[3-(4-METHYLPIPERIDINO)PROPYL]-2-THIOXO-2,3-DIHYDROPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B2845103.png)
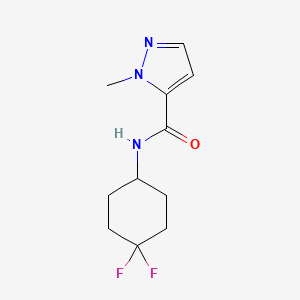
![N-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2845107.png)
![N'-(2-fluorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2845108.png)
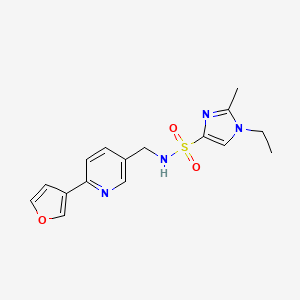
![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2845112.png)
![ethyl 2-{8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0^{3,7}.0^{10,14}]pentadeca-1(9),2,5,10(14)-tetraen-6-yl}acetate](/img/structure/B2845113.png)
![3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2845114.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2845115.png)
![N-(3-chlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2845116.png)
![3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2845117.png)
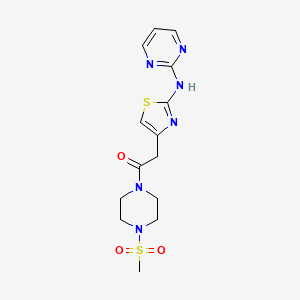
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2845121.png)
